N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide
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Overview
Description
“N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide” is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been found to exhibit various biological properties, including antimicrobial properties .
Synthesis Analysis
The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . A series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis
Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . In addition, a series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction .Scientific Research Applications
Synthesis and Chemical Properties
- N-(benzo[b]thiophen-5-yl)cyclopropanecarboxamide derivatives have been synthesized through various chemical processes. For instance, a study by Wang et al. (2008) demonstrated the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process, indicating the potential for creating diverse derivatives of the base compound for further study and application in chemical synthesis (Junke Wang et al., 2008).
Structural Analysis
- Advanced techniques such as X-ray diffraction studies have been employed to determine the crystal structures of related compounds. For example, Sharma et al. (2016) synthesized and established the structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, through spectral analysis and X-ray diffraction studies (P. Sharma et al., 2016).
Anticancer Activity
- Some derivatives have shown potential as anticancer agents. Nițulescu et al. (2015) designed new pyrazole derivatives as inhibitors of cell cycle kinases, with some compounds showing modest apoptotic effects in human cancer cells, highlighting the therapeutic potential of derivatives in cancer treatment (G. Nițulescu et al., 2015).
Molecular Rearrangements
- Research by Clayden et al. (2004) found that thiophene-3-carboxamides bearing certain substituents undergo dearomatising cyclisation when treated with specific reagents, transforming the products into various molecular structures, which could be relevant for developing new chemical entities (J. Clayden et al., 2004).
Biological Evaluation
- A study by Jiao et al. (2009) on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including a thiophene substituted derivative, showed good antiproliferative activity against certain cancer cell lines, indicating the biological relevance of such compounds in medical research (J. Jiao et al., 2009).
Mechanism of Action
Target of Action
Benzothiophene derivatives have been found to be valuable molecular scaffolds for medicinal chemistry . They have been used in the synthesis of various bioactive compounds, suggesting that they may interact with a variety of biological targets .
Mode of Action
Benzothiophene derivatives have been synthesized and evaluated for their acetylcholinesterase (ache) inhibitory activity . This suggests that N-(1-benzothiophen-5-yl)cyclopropanecarboxamide might interact with AChE or similar enzymes, potentially altering their function and leading to downstream effects.
Biochemical Pathways
Given the potential interaction with ache, it is plausible that this compound could influence cholinergic signaling pathways
Result of Action
Benzothiophene derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Biochemical Analysis
Biochemical Properties
It is known that benzothiophene derivatives have been used in the synthesis of various compounds
Cellular Effects
Some benzothiophene derivatives have shown inhibitory effects on tumor cell lines
Molecular Mechanism
It is known that benzothiophene derivatives can interact with various biomolecules
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-12(8-1-2-8)13-10-3-4-11-9(7-10)5-6-15-11/h3-8H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNZUCXCUDNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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